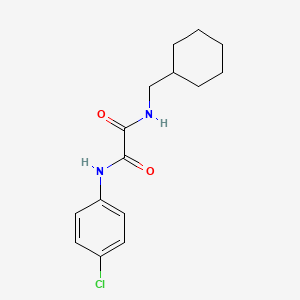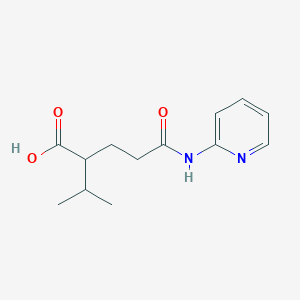
N-(tert-butyl)-2-(pentanoylamino)benzamide
Übersicht
Beschreibung
N-(tert-butyl)-2-(pentanoylamino)benzamide is a chemical compound that falls under the class of benzamide derivatives. It is also known as BPTES, which is an acronym for Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. This compound has been studied extensively due to its potential therapeutic applications in cancer research.
Wirkmechanismus
N-(tert-butyl)-2-(pentanoylamino)benzamide works by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase leads to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of glutaminase by N-(tert-butyl)-2-(pentanoylamino)benzamide has been shown to have several biochemical and physiological effects. These include the depletion of intracellular glutamate, the accumulation of intracellular glutamine, and the induction of apoptosis in cancer cells. Additionally, N-(tert-butyl)-2-(pentanoylamino)benzamide has been shown to have a synergistic effect with other cancer drugs, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-2-(pentanoylamino)benzamide in lab experiments is its selective inhibition of glutaminase, making it a useful tool for studying the role of glutaminase in cancer metabolism. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-2-(pentanoylamino)benzamide. One potential direction is the development of more soluble analogs of this compound for in vivo experiments. Another direction is the study of the synergistic effect of N-(tert-butyl)-2-(pentanoylamino)benzamide with other cancer drugs. Additionally, the study of the role of glutaminase in other diseases such as neurodegenerative disorders and metabolic diseases could also be a potential future direction.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(pentanoylamino)benzamide has been extensively studied in cancer research due to its potential as a selective inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting glutaminase, N-(tert-butyl)-2-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-11-14(19)17-13-10-8-7-9-12(13)15(20)18-16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHIJNIJKTNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4389212.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4389217.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4389221.png)

![2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389241.png)
![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)



![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)